N-(2-sec-butylphenyl)-2-phenylbutanamide
Description
N-(2-sec-Butylphenyl)-2-phenylbutanamide is a secondary amide characterized by a phenylbutanamide backbone substituted with a sec-butyl group at the ortho position of the aromatic ring. The sec-butyl substituent likely enhances lipophilicity compared to smaller alkyl or halogenated derivatives, influencing solubility and receptor interactions .
Properties
Molecular Formula |
C20H25NO |
|---|---|
Molecular Weight |
295.4 g/mol |
IUPAC Name |
N-(2-butan-2-ylphenyl)-2-phenylbutanamide |
InChI |
InChI=1S/C20H25NO/c1-4-15(3)18-13-9-10-14-19(18)21-20(22)17(5-2)16-11-7-6-8-12-16/h6-15,17H,4-5H2,1-3H3,(H,21,22) |
InChI Key |
AJAARHRLTAWTRL-UHFFFAOYSA-N |
SMILES |
CCC(C)C1=CC=CC=C1NC(=O)C(CC)C2=CC=CC=C2 |
Canonical SMILES |
CCC(C)C1=CC=CC=C1NC(=O)C(CC)C2=CC=CC=C2 |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural and Functional Group Variations
The compound’s closest analogs differ in substituents on the aromatic ring or amide side chain, leading to distinct physicochemical and biological properties:
Key Observations :
- Bioactivity: Fenobucarb, a carbamate derivative, exhibits insecticidal activity due to acetylcholinesterase inhibition, whereas amide analogs like N-(2-sec-butylphenyl)-2-phenylbutanamide may target different pathways due to structural rigidity and hydrogen-bonding capacity .
- Lipophilicity : The sec-butyl group in the target compound increases lipophilicity (logP ~4.5 estimated) compared to chlorinated (logP ~3.8) or nitro-substituted analogs (logP ~2.9), impacting membrane permeability .
- Synthetic Accessibility : N-(2-chlorophenyl)-2-phenylbutanamide is synthesized via coupling reactions, suggesting similar routes for the target compound using sec-butyl-aniline precursors .
Spectroscopic and Analytical Data
- NMR Profiles: Analogs like N-(4-amino-2-methylphenyl)-2-(2-methylphenoxy)butanamide show distinct ¹H NMR signals for aromatic protons (δ 6.8–7.4 ppm) and amide NH (δ 8.2 ppm), consistent with the target compound’s expected spectral features .
- Mass Spectrometry : High-resolution mass spectrometry (HRMS) data for sulfonamide derivatives (e.g., m/z 423.1502 [M+H]⁺ in ) provide benchmarks for validating the target compound’s molecular weight .
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